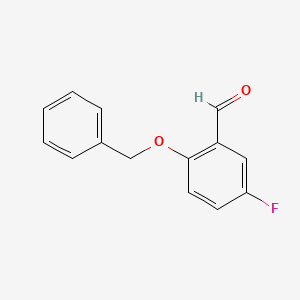

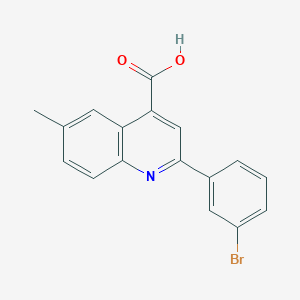

2-(Benzyloxy)-5-fluorobenzaldehyde

Übersicht

Beschreibung

2-(Benzyloxy)-5-fluorobenzaldehyde is a compound that falls within the category of aromatic aldehydes, which are known for their utility in various chemical syntheses and applications. Aromatic aldehydes are key intermediates in the production of numerous chemical products, including pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of aromatic aldehydes, such as this compound, can be achieved through various methods. One approach involves the use of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) as a derivatization reagent for aromatic aldehydes in liquid chromatography, indicating the potential for sensitive detection and analysis of such compounds . Another method includes the transformation of pentafluorobenzaldehyde into aryl-substituted benzaldehydes through nucleophilic substitution, which could be adapted for the synthesis of this compound by choosing appropriate phenolic reactants . Additionally, the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, which could be a step towards the synthesis of halogenated benzaldehydes like this compound .

Molecular Structure Analysis

The molecular structure of aromatic aldehydes, including this compound, can be studied using spectroscopic techniques. For instance, Fourier Transform Microwave Spectroscopy has been used to study the rotamers of 2-fluorobenzaldehyde, which is structurally similar to this compound. Such studies reveal information about the planarity of the molecules, the orientation of functional groups, and the presence of intramolecular interactions .

Chemical Reactions Analysis

Aromatic aldehydes like this compound can undergo various chemical reactions. They can react with amines to form Schiff bases, which are useful intermediates in organic synthesis . They can also participate in condensation reactions with compounds such as pipecolic acid to form benzylidene-oxaindolizidines, which have potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar aromatic aldehydes. These properties include solubility, melting point, boiling point, and reactivity towards other chemical reagents. For example, the introduction of a fluorine atom can increase the lipophilicity of the molecule, which can affect its biological activity and solubility in organic solvents . The presence of the benzyloxy group can also influence the reactivity of the aldehyde group, making it a versatile intermediate for further chemical transformations .

Wissenschaftliche Forschungsanwendungen

Rotamers Study

A study on 2-fluorobenzaldehyde (2-FBD) and 3-fluorobenzaldehyde (3-FBD) utilized Fourier transform microwave (FTMW) spectroscopy to observe planar rotamers. This research provides insights into the structure and behavior of fluorobenzaldehydes, relevant to understanding 2-(Benzyloxy)-5-fluorobenzaldehyde (Sun, Wenhao, Lozada, Issiah B., & van Wijngaarden, J., 2018).

Synthetic Methods

The synthesis of 4-{ 2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, a related compound, was studied, highlighting methods that could be applied to this compound synthesis (Qin Bin-chang, 2012).

Antioxidant Activity

Research on the antioxidant activity of thiazolidin-4-one derivatives, derived from 4-fluorobenzaldehyde, offers insights into potential biochemical applications of similar compounds like this compound (El Nezhawy, Ahmed O. H., Ramla, M., Khalifa, N., & Abdulla, Mohamed M., 2009).

Synthesis and Applications

Anticancer Activity

Carbon Dioxide Adsorption

A study on microporous polyaminal networks using 4-fluorobenzaldehyde hints at the potential of this compound in applications like carbon dioxide adsorption and environmental remediation (Li, Guiyang, Zhang, Biao, & Wang, Zhonggang, 2016).

Wirkmechanismus

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular signaling, respectively.

Mode of Action

It’s known that benzyloxy compounds can undergo oxidation and reduction reactions . This suggests that 2-(Benzyloxy)-5-fluorobenzaldehyde might interact with its targets through redox mechanisms, potentially altering their function and triggering downstream effects.

Biochemical Pathways

Benzyloxy compounds are known to participate in various metabolic processes . For instance, they can be involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura coupling . This process is widely used in organic chemistry for the synthesis of various organic compounds.

Pharmacokinetics

Similar compounds have been shown to exhibit good antitumor efficacy in certain models , suggesting that they may have favorable pharmacokinetic properties that allow them to reach their targets effectively.

Result of Action

Similar compounds have been shown to have antitumor efficacy , suggesting that this compound might also have potential anticancer effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

5-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBMOFXIJPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

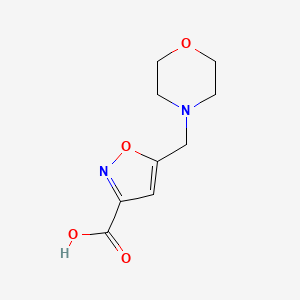

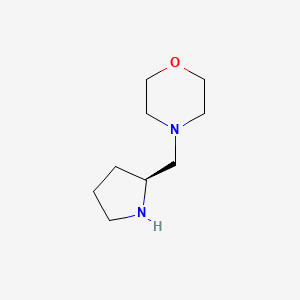

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

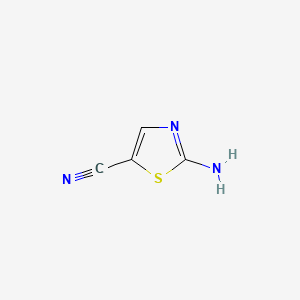

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

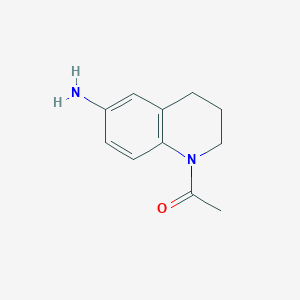

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)